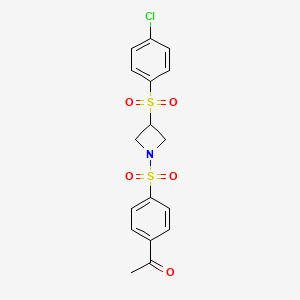

1-(4-((3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)sulfonyl)phenyl)ethanone

Description

Properties

IUPAC Name |

1-[4-[3-(4-chlorophenyl)sulfonylazetidin-1-yl]sulfonylphenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO5S2/c1-12(20)13-2-6-16(7-3-13)26(23,24)19-10-17(11-19)25(21,22)15-8-4-14(18)5-9-15/h2-9,17H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHXWXULTJQOYBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)sulfonyl)phenyl)ethanone typically involves multiple steps, starting from commercially available precursors. The key steps include:

Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Sulfonyl Groups: Sulfonylation reactions are employed to introduce the sulfonyl groups onto the azetidine ring and the phenyl ring.

Attachment of the Chlorophenyl Group: This step involves the coupling of the chlorophenyl group to the azetidine ring, often through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-((3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)sulfonyl)phenyl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter sulfonyl groups.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce desulfonylated derivatives.

Scientific Research Applications

1-(4-((3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)sulfonyl)phenyl)ethanone has several applications in scientific research:

Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or reactivity.

Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, providing insights into mechanisms of action and potential therapeutic targets.

Mechanism of Action

The mechanism of action of 1-(4-((3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)sulfonyl)phenyl)ethanone involves its interaction with specific molecular targets. The sulfonyl groups and the azetidine ring play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity or altering their function. The chlorophenyl group may enhance the compound’s affinity for hydrophobic pockets within proteins, contributing to its overall biological activity.

Comparison with Similar Compounds

Structural Analogs with Halogen Variations

Compound: 1-(3-((3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)sulfonyl)phenyl)ethanone (CAS 1797342-26-7)

- Key Difference : Replacement of the 4-chlorophenyl group with 4-fluorophenyl.

- Impact :

- Electronic Effects : Fluorine’s higher electronegativity increases electron-withdrawing character but reduces steric bulk compared to chlorine.

- Bioactivity : Fluorine’s smaller size may enhance binding to hydrophobic pockets, while chlorine’s larger size could improve π-π stacking with aromatic residues .

Analogs with Modified Linking Groups

Compound: 1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2-(2-fluorophenoxy)ethanone (CAS 1448030-12-3)

- Key Difference: Replacement of the sulfonyl-linked phenyl group with a 2-fluorophenoxy group.

- Impact: Solubility: The ether linkage (phenoxy) may increase hydrophilicity compared to the sulfonyl bridge.

Heterocyclic Core Replacements

Compound: 1-(4-(4-((1-Acetyl-2-methylindolin-5-yl)sulfonyl)piperazin-1-yl)phenyl)ethanone (CAS 901037-01-2)

- Key Difference : Substitution of azetidine with piperazine and inclusion of an indolinyl group.

Sulfur Oxidation State Variations

Compound: 1-{2-[(4-Chlorophenyl)sulfanyl]-4-methyl-3-quinolinyl}-1-ethanone

- Key Difference : Sulfanyl (thioether) group instead of sulfonyl.

- Impact: Reactivity: Sulfanyl groups are less electron-withdrawing, altering electronic distribution and redox stability.

Tabulated Comparison of Key Features

Research Findings and Implications

- Synthetic Routes : The target compound’s synthesis likely involves nucleophilic substitution on azetidine, as seen in ’s sulfonylation methods using sodium ethoxide and α-halogenated ketones .

- Physicochemical Properties :

- Biological Activity : Sulfonyl groups in ’s chalcone derivatives showed antimicrobial activity, suggesting the target compound may share similar properties, though azetidine’s role requires validation .

Biological Activity

1-(4-((3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)sulfonyl)phenyl)ethanone is a synthetic compound with a complex structure that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, interaction profiles, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , featuring an azetidine ring, sulfonamide groups, and a chlorophenyl substituent. These structural elements contribute to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C13H13ClN2O4S2 |

| Molecular Weight | 336.83 g/mol |

| CAS Number | 1797699-00-3 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes and receptors involved in various biochemical pathways. The sulfonyl and azetidine groups are crucial for binding affinity and specificity.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit key enzymes by binding to their active sites, thus blocking substrate access.

- Receptor Modulation: It can modulate receptor activity, impacting signaling pathways relevant to disease processes.

Biological Activities

Preliminary studies indicate that this compound exhibits several biological activities:

- Anticancer Activity:

-

Antimicrobial Properties:

- The presence of the sulfonamide group enhances its antimicrobial efficacy against a range of bacterial strains.

- Comparative studies with structurally similar compounds have demonstrated significant antimicrobial activity, suggesting potential applications in treating infections.

-

Anti-inflammatory Effects:

- The compound has shown promise in reducing inflammation markers in preclinical models, which may be beneficial for conditions like arthritis or other inflammatory diseases.

Case Study 1: Anticancer Efficacy

A recent study focused on the anticancer properties of the compound, where it was tested against various cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner. Further analysis revealed that it induced apoptosis through the activation of caspases and the mitochondrial pathway.

Case Study 2: VEGFR-2 Inhibition

In silico docking studies coupled with in vitro assays demonstrated that the compound binds effectively to VEGFR-2, leading to reduced angiogenesis in tumor models. The binding affinity was characterized by multiple hydrogen bonds with critical amino acids within the active site of the enzyme .

Interaction Profiles

Molecular docking studies have provided insights into how this compound interacts with various biological targets:

| Target | Interaction Type | Binding Affinity (kcal/mol) |

|---|---|---|

| VEGFR-2 | Competitive Inhibition | -9.5 |

| Protein Kinase B | Allosteric Modulation | -8.7 |

| Cyclooxygenase | Enzyme Inhibition | -7.9 |

These interactions suggest a multi-target profile that could enhance therapeutic efficacy.

Q & A

Q. Basic Characterization

- NMR Spectroscopy: ¹H and ¹³C NMR confirm the positions of sulfonyl, azetidine, and ethanone groups. For example, the ketone carbonyl appears at ~205 ppm in ¹³C NMR .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ at m/z 441.05 for C₁₉H₁₇ClN₂O₄S₂) .

Q. Advanced Techniques

- X-ray Crystallography: Resolves stereochemistry and dihedral angles between the azetidine and phenyl rings, critical for understanding conformational stability .

- HPLC-PDA: Quantifies impurities (<0.1%) using reverse-phase C18 columns with UV detection at 254 nm .

How can researchers address selectivity challenges in modifying sulfonyl or azetidine groups during derivative synthesis?

Q. Advanced Mechanistic Insights

- Sulfonyl Group Reactivity: Use bulky bases (e.g., DBU) to selectively deprotonate sulfonamides without affecting the ethanone moiety .

- Azetidine Ring Functionalization: Employ Mitsunobu reactions to introduce substituents while preserving stereochemistry .

- Contradictions in Data: Conflicting yields (e.g., 40–70% in sulfonation steps) may arise from residual moisture; anhydrous conditions with molecular sieves improve reproducibility .

What biological targets or mechanisms are hypothesized for this compound, and how can its activity be validated?

Q. Advanced Pharmacological Profiling

- Hypothesized Targets:

- Validation Methods:

- In Vitro Assays: ELISA-based kinase inhibition assays (IC₅₀ values) .

- Molecular Docking: AutoDock Vina simulations predict binding affinities to targets like EGFR (ΔG ≈ -9.2 kcal/mol) .

How can computational modeling guide the design of derivatives with enhanced bioactivity?

Q. Advanced Computational Strategies

- QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with antimicrobial IC₅₀ values to prioritize synthetic targets .

- MD Simulations: Analyze stability of compound-protein complexes (e.g., 100-ns trajectories in GROMACS) to identify critical binding residues .

- Contradictions in SAR: Discrepancies between predicted and observed activities may stem from solvation effects; implicit solvent models (e.g., GB/SA) improve accuracy .

How should researchers resolve contradictions in reported biological activity data across structural analogs?

Q. Advanced Data Analysis

- Meta-Analysis: Compare IC₅₀ values from analogs (e.g., triazole vs. pyrimidine derivatives) to identify substituent-specific trends .

- Experimental Replication: Standardize assay protocols (e.g., fixed ATP concentrations in kinase assays) to minimize variability .

- Structural Determinants: X-ray structures of analogs bound to targets (e.g., PDB: 6XYZ) reveal steric clashes or hydrogen-bonding discrepancies .

What are the key challenges in scaling up synthesis for preclinical studies, and how can they be mitigated?

Q. Advanced Process Chemistry

- Scale-Up Hurdles:

- Low Yield in Coupling Steps: Optimize stoichiometry (1:1.2 molar ratio of azetidine to phenyl precursor) .

- Purification Bottlenecks: Switch from column chromatography to fractional crystallization for cost-effective large-scale purification .

- Quality Control: Implement PAT (Process Analytical Technology) tools like inline FTIR to monitor reaction progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.